molecular formula C30H22N4O12 B10886666 Butane-2,2-diyldibenzene-4,1-diyl bis(2,4-dinitrobenzoate)

Butane-2,2-diyldibenzene-4,1-diyl bis(2,4-dinitrobenzoate)

Cat. No.: B10886666
M. Wt: 630.5 g/mol
InChI Key: JZAWOHXOQXOKMT-UHFFFAOYSA-N
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Description

4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE is a complex organic compound characterized by the presence of multiple nitro groups and ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE typically involves the esterification of 4-(1-{4-hydroxyphenyl}-1-methylpropyl)phenol with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The ester linkages can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of dinitroaniline derivatives.

    Reduction: Formation of corresponding carboxylic acids and alcohols.

    Substitution: Formation of substituted aromatic compounds with additional functional groups.

Scientific Research Applications

4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The ester linkages can be hydrolyzed, releasing active metabolites that exert their effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-{4-[(2-BROMOBENZOYL)OXY]PHENYL}-1-METHYLETHYL)PHENYL 2-BROMOBENZOATE: Similar structure but with bromine substituents instead of nitro groups.

    2,4-Dinitrobenzyl chloride: Contains the 2,4-dinitrobenzoyl moiety but lacks the ester linkages and additional aromatic rings.

Uniqueness

4-(1-{4-[(2,4-DINITROBENZOYL)OXY]PHENYL}-1-METHYLPROPYL)PHENYL 2,4-DINITROBENZOATE is unique due to its combination of multiple nitro groups and ester linkages, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H22N4O12

Molecular Weight

630.5 g/mol

IUPAC Name

[4-[2-[4-(2,4-dinitrobenzoyl)oxyphenyl]butan-2-yl]phenyl] 2,4-dinitrobenzoate

InChI

InChI=1S/C30H22N4O12/c1-3-30(2,18-4-10-22(11-5-18)45-28(35)24-14-8-20(31(37)38)16-26(24)33(41)42)19-6-12-23(13-7-19)46-29(36)25-15-9-21(32(39)40)17-27(25)34(43)44/h4-17H,3H2,1-2H3

InChI Key

JZAWOHXOQXOKMT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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